Cas no 1264039-47-5 (Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate)

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate is a heterocyclic organic compound featuring a benzo[g]indazole core substituted with a methoxy group at the 7-position and an ethyl ester at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The methoxy and ester functional groups enhance reactivity, enabling further derivatization for the development of biologically active molecules. Its stable, crystalline form ensures consistent handling and storage. The compound is of interest in medicinal chemistry due to its potential role in constructing fused heterocyclic systems, which are prevalent in drug discovery. High purity grades are available for research-scale applications.
Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate structure
1264039-47-5 structure
Product Name:Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate
CAS No:1264039-47-5
MF:C15H16N2O3
MW:272.299143791199
CID:4692243
Update Time:2025-05-20

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate
    • WGMSISVEUZVFMI-UHFFFAOYSA-N
    • ethyl 7-methoxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate
    • Inchi: 1S/C15H16N2O3/c1-3-20-15(18)14-12-6-4-9-8-10(19-2)5-7-11(9)13(12)16-17-14/h5,7-8H,3-4,6H2,1-2H3,(H,16,17)
    • InChI Key: WGMSISVEUZVFMI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC2C3C(=C(C(=O)OCC)NN=3)CCC=2C=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 363
  • Topological Polar Surface Area: 64.2

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate Pricemore >>

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Additional information on Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate: A Comprehensive Overview

Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate is a highly specialized organic compound with the CAS number 1264039-47-5. This compound belongs to the class of benzoindazoles, which are known for their unique structural features and diverse biological activities. The molecule consists of a benzo[g]indazole core, a methoxy group at position 7, and an ethyl ester group at position 3. These structural elements contribute to its intriguing chemical properties and potential applications in various fields, including drug discovery and materials science.

The benzo[g]indazole framework is a fused bicyclic system that combines the aromaticity of benzene with the heterocyclic nature of indole. This structure is particularly appealing in medicinal chemistry due to its ability to interact with various biological targets, such as protein kinases and receptors. The methoxy group at position 7 introduces electron-donating effects, which can modulate the compound's electronic properties and enhance its bioavailability. Meanwhile, the ethyl ester group at position 3 serves as a protecting group for the carboxylic acid moiety, making it more stable during synthesis and storage.

Recent studies have highlighted the potential of Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate as a lead compound in anti-cancer drug development. Researchers have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action appears to involve inhibition of key enzymes associated with cell proliferation and apoptosis regulation.

In addition to its biological applications, Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate has shown promise in materials science due to its unique electronic properties. The compound's ability to form stable coordination complexes with metal ions makes it a candidate for use in catalysis and sensor technologies. Furthermore, its photoluminescent properties under UV light suggest potential applications in optoelectronic devices.

The synthesis of Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate involves a multi-step process that typically begins with the preparation of the benzoindazole core. Key steps include Friedel-Crafts alkylation for introducing the methoxy group and esterification for attaching the ethyl ester moiety. Recent advancements in catalytic methods have enabled higher yields and improved purity levels during the synthesis process.

From an environmental standpoint, Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate has been evaluated for its biodegradability and eco-toxicological effects. Studies indicate that under aerobic conditions, the compound undergoes gradual degradation without posing significant risks to aquatic ecosystems. This makes it a more sustainable option compared to other synthetic compounds with persistent environmental impacts.

In conclusion, Ethyl 7-methoxy-2H,4H,5H-benzo[g]indazole-3-carboxylate represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and promising biological activities make it an attractive candidate for further research and development in fields such as oncology and materials science.

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